molecular formula C27H29ClO5 B116965 Mometasone Furoate Impurity A CAS No. 83880-65-3

Mometasone Furoate Impurity A

Numéro de catalogue: B116965
Numéro CAS: 83880-65-3
Poids moléculaire: 469 g/mol
Clé InChI: GSJLBVBYMSNTPZ-XACSLSAESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mometasone Furoate Impurity A, also known as 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl Furan-2-carboxylate, is a derivative of Mometasone . Mometasone is a glucocorticoid used to treat inflammation, allergic rhinitis, and asthma .


Synthesis Analysis

The synthesis of this compound involves the preparation of 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate . Another method involves the use of dichloromethane solution, Glacial acetic acid, and concentrated hydrochloric acid .


Molecular Structure Analysis

The molecular formula of this compound is C27 H29 Cl O5, and its molecular weight is 468.97 . The InChI structure is 1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18 (29)8-10-25 (17,2)20 (19)9-11-26 (21,3)27 (16,23 (30)15-28)33-24 (31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the loss of 21-methylene protons and the formation of a double bond associated with a single vinylic proton .


Physical And Chemical Properties Analysis

This compound is a neat product . It is stored at -20°C Room Temperature . More detailed physical and chemical properties are not available in the search results.

Applications De Recherche Scientifique

Analytical Method Development and Validation

A significant area of research involves the development and validation of analytical methods for the identification and quantification of Mometasone Furoate Impurity A. For instance, Wang et al. (2011) developed a packed column supercritical fluid chromatography (SFC) method for the quantitative analysis of mometasone furoate and its impurities, including Impurity A. The method demonstrated improved sensitivity and provided orthogonal selectivity complementary to reversed-phase HPLC methods, offering a valuable tool for trace-level impurity separation and analysis (Wang, Zhang, Liu, & Donovan, 2011).

Stability and Degradation Studies

Research on the stability and degradation of mometasone furoate often includes the study of its impurities. Teng, Cutler, and Davies (2003) investigated the degradation kinetics of mometasone furoate in aqueous systems, identifying conditions under which the stability of the compound decreases, leading to the formation of degradation products including Impurity A. This study helps in understanding the chemical stability of mometasone furoate, which is crucial for the development of stable pharmaceutical formulations (Teng, Cutler, & Davies, 2003).

Receptor Binding and Pharmacokinetics

Research into the receptor binding affinity and pharmacokinetics of mometasone furoate impurities, including Impurity A, contributes to a comprehensive understanding of the compound’s pharmacological profile. Valotis and Högger (2004) examined the human glucocorticoid receptor activity of known metabolites and degradation products of mometasone furoate, providing insight into their potential contribution to the compound's clinical effects and side effect profile (Valotis & Högger, 2004).

Mécanisme D'action

Target of Action

Mometasone Furoate Impurity A, also known as M2A68F897F, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation . Mometasone Furoate has a particularly high receptor affinity compared to other corticosteroids, 22 times higher than that of dexamethasone .

Mode of Action

Upon binding to the glucocorticoid receptor, Mometasone Furoate causes conformational changes in the receptor, leading to its separation from chaperones . The receptor then moves to the nucleus . This interaction with its targets results in changes that contribute to its anti-inflammatory, antipruritic, and vasoconstrictive properties .

Biochemical Pathways

Mometasone Furoate primarily affects the glucocorticoid receptor pathway . By binding to the glucocorticoid receptor, it modulates the transcription of various genes involved in inflammatory responses

Pharmacokinetics

The systemic bioavailability of Mometasone Furoate is influenced by both nasal and gastrointestinal absorption . Newer glucocorticoids like mometasone furoate are reported to have oral bioavailabilities of less than 1% Even though the oral bioavailability is close to zero, nasal absorption of the drug into the bloodstream still occurs .

Result of Action

The binding of Mometasone Furoate to the glucocorticoid receptor leads to anti-inflammatory, antipruritic, and vasoconstrictive effects . These effects are beneficial in the treatment of conditions such as asthma, allergic rhinitis, nasal congestion, nasal polyps, dermatitis, and pruritus .

Action Environment

The action of Mometasone Furoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the method of administration (e.g., nasal spray, inhalation powder) can impact the drug’s efficacy . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

Mometasone Furoate Impurity A should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It may cause damage to organs through prolonged or repeated exposure .

Analyse Biochimique

Biochemical Properties

Mometasone Furoate, the parent compound, is known to have a high receptor affinity and undergoes conformational changes when binding to a glucocorticoid receptor . It’s plausible that Mometasone Furoate Impurity A may share similar biochemical properties.

Cellular Effects

Mometasone Furoate, the parent compound, is known to have anti-inflammatory, antipruritic, and vasoconstrictive properties . It’s possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Mometasone Furoate, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It’s plausible that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Mometasone Furoate, the parent compound, is known to degrade slowly into four products in serum and urine, and is metabolized rapidly and extensively in rat liver .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Mometasone Furoate, the parent compound, has been studied in animal models. For example, it has been shown to inhibit the progression of head and neck squamous cell carcinoma in rats .

Metabolic Pathways

Mometasone Furoate, the parent compound, is known to be metabolized via 6β-hydroxylation mediated primarily by CYP3A, and also biotransformed via other pathways catalyzed by other enzymes in rat liver .

Transport and Distribution

Mometasone Furoate, the parent compound, is known to be present in the stomach, intestines, and intestinal contents, suggesting biliary excretion of Mometasone Furoate and its metabolites .

Subcellular Localization

Mometasone Furoate, the parent compound, is known to move to the nucleus after binding to a glucocorticoid receptor . It’s plausible that this compound may have a similar subcellular localization.

Propriétés

IUPAC Name

[(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJLBVBYMSNTPZ-XACSLSAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83880-65-3
Record name 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-CHLORO-16.ALPHA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-17-YL FURAN-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A68F897F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the advantages of using supercritical fluid chromatography (SFC) for analyzing Mometasone Furoate impurities compared to traditional methods?

A1: While the provided research abstract [] doesn't directly compare SFC to other methods, it highlights the development of an "orthogonal method" for impurity analysis. Orthogonality in analytical chemistry implies using a technique fundamentally different from the primary method. This suggests SFC offers unique selectivity or separation capabilities for Mometasone Furoate impurities that might be advantageous over traditional techniques like HPLC. SFC often boasts faster separations due to higher analyte diffusivity in supercritical fluids and can be more environmentally friendly due to reduced solvent consumption.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.